Carbamic acid, methyl(phenylmethyl)-, methyl ester
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Overview
Description
Carbamic acid, methyl(phenylmethyl)-, methyl ester is an organic compound with the molecular formula C10H13NO2. It is also known by other names such as methyl N-phenylcarbamate and methyl phenylurethane . This compound is part of the carbamate family, which are esters of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols . Another method is the addition of alcohols to isocyanates . Additionally, the reaction of carbonate esters with ammonia can also produce carbamates .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of acid chlorides and alcohols under controlled conditions to ensure high yield and purity . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl(phenylmethyl)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids or bases as catalysts.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or alcohols are often used in substitution reactions.
Major Products
Hydrolysis: Produces alcohol and carbamic acid.
Reduction: Produces primary amines.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, methyl(phenylmethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, methyl(phenylmethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, which prevent the enzyme from catalyzing its normal reactions . This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparison with Similar Compounds
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be compared with other similar compounds such as:
Methyl carbanilate: Similar structure but lacks the phenylmethyl group.
Methyl phenylcarbamate: Similar structure but has different substituents on the phenyl ring.
Methyl phenylurethane: Similar structure but has different functional groups.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
56475-82-2 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-11(10(12)13-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
PXEXCTZPRFTKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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